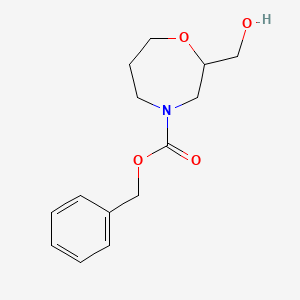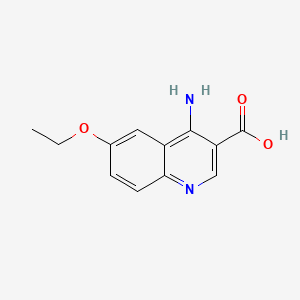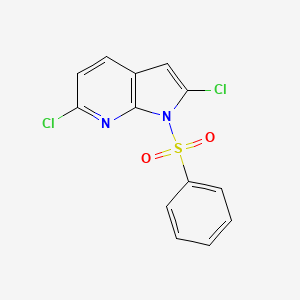![molecular formula C7H3BrClN3 B567311 6-Bromo-4-chloropyrido[2,3-d]pyrimidine CAS No. 1215787-31-7](/img/structure/B567311.png)
6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Descripción general
Descripción
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1215787-31-7 . It has a molecular weight of 244.48 .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported. The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) .Molecular Structure Analysis
The final structure of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction . The DFT optimized structure of the molecule is consistent with the crystal structure determined by X-ray diffraction .Chemical Reactions Analysis
The synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The application of microwave irradiation has a beneficial effect for the preparation of desired products, as it is a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .Physical And Chemical Properties Analysis
The IUPAC name of the compound is 6-bromo-4-chloropyrido[2,3-d]pyrimidine . The InChI Code is 1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H . The InChI key is RXOCJQZPMNEQJD-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Chemical Preparation
- An improved, scalable synthesis method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine was developed, starting from inexpensive bulk chemicals, highlighting its practical and robust production for various applications (Bugge et al., 2014).
Applications in Pharmaceutical and Nonlinear Optics
- The structural, electronic, and nonlinear optical properties of pyrimidine derivatives, including 6-bromo-4-chloropyrido[2,3-d]pyrimidine, have been explored for potential applications in medicine and nonlinear optics (NLO) fields. This is significant due to the pyrimidine ring's presence in DNA and RNA (Hussain et al., 2020).
Microwave Irradiation in Synthesis
- A novel method for synthesizing 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines using microwave irradiation has been reported. This method enhances yields and reduces by-product formation, demonstrating the efficiency of microwave irradiation in chemical synthesis (Sun et al., 2018).
Derivative Synthesis and Functionalization
- Research has been conducted on the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. This study provides insights into the chemical behavior of 6-bromo-4-chloropyrido[2,3-d]pyrimidine derivatives, highlighting their stability and potential for producing high yields of carboxylic acids (Schlosser et al., 2006).
Quantum Chemical Characterization
- A study on hydrogen bonding sites in pyrimidine compounds, including derivatives of 6-bromo-4-chloropyrido[2,3-d]pyrimidine, has been performed using quantum chemistry methods. This research is crucial for understanding the interaction mechanisms in these compounds (Traoré et al., 2017).
Novel Synthetic Pathways
- New pathways for synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives have been developed using 6-bromo-4-chloropyrido[2,3-d]pyrimidine intermediates. This advancement offers new routes for creating potentially biologically active compounds (Rahimizadeh et al., 2007).
Crystallographic Analysis
- The regioselective displacement reaction of ammonia with 6-bromo-4-chloropyrido[2,3-d]pyrimidine has been examined through X-ray crystallography, revealing the formation of specific aminopyrimidines. This study is important for understanding the structural aspects of these compounds (Doulah et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-4-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCJQZPMNEQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680739 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
CAS RN |
1215787-31-7 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)



![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)





![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)
